7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one
Overview
Description
7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
The synthesis of 7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-aminobenzenesulfonamide derivatives with suitable electrophiles. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other positions on the benzothiadiazine ring.
Scientific Research Applications
7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for developing new antibiotics and antiviral drugs.
Medicine: Its antihypertensive and antidiabetic properties are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effect is believed to be mediated through the inhibition of angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure. The compound’s antimicrobial activity may involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Comparison with Similar Compounds
7-Methoxy-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one can be compared with other 1,2,4-benzothiadiazine-1,1-dioxide derivatives. Similar compounds include:
7-Chloro-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one: Known for its potent AMPA receptor modulation activity.
7-Fluoro-1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,2,4]thiadiazin-3-one: Exhibits strong KATP channel activation properties.
The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
7-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-14-5-2-3-6-7(4-5)15(12,13)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLNLKMCNNIYHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)NS2(=O)=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501441 | |
Record name | 7-Methoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71254-67-6 | |
Record name | 7-Methoxy-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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